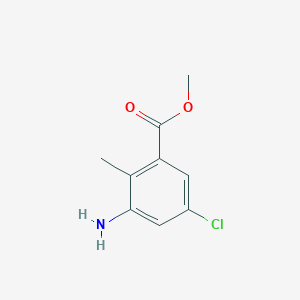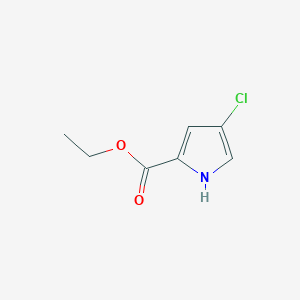![molecular formula C10H9ClN2O2 B1403450 Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1403766-98-2](/img/structure/B1403450.png)
Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate
Descripción general
Descripción
Ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1403766-98-2 . It has a molecular weight of 224.65 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It is stored in a refrigerator .Aplicaciones Científicas De Investigación
Chemical Recycling and Material Science
- Chemical Recycling of Poly(ethylene terephthalate) (PET): A study on the chemical recycling of PET highlights the potential of using advanced chemical processes for recovering and repurposing materials. The focus here is on hydrolysis and glycolysis techniques to derive valuable secondary materials from PET waste. This research demonstrates the importance of chemical innovation in addressing environmental challenges and could hint at the role similar chemical processes might play in leveraging specific compounds for material science applications (Karayannidis & Achilias, 2007).
Medicinal Chemistry and Pharmacology
- Medicinal Importance of Pyridine Derivatives: Pyridine and its derivatives are pivotal in various medicinal applications due to their broad biological activities. A review discusses the significant role these compounds play in developing drugs with antifungal, antibacterial, antioxidant, and anticancer properties. This underscores the versatile utility of pyridine derivatives in medicinal chemistry, potentially aligning with research interests in specific derivatives like Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate for drug development (Altaf et al., 2015).
Chemosensing and Analytical Chemistry
- Chemosensing Applications of Pyridine Derivatives: The versatility of pyridine derivatives extends to chemosensing, where these compounds are employed for detecting various ions and molecules. This review highlights the potential of pyridine derivatives in analytical chemistry, emphasizing their ability to act as effective chemosensors. Such applications are crucial for environmental monitoring, quality control in manufacturing, and biomedical diagnostics, suggesting a research avenue for exploring specific pyridine derivatives in sensor development (Abu-Taweel et al., 2022).
Mecanismo De Acción
Target of Action
Similar pyrrolopyridine derivatives have shown inhibitory effects against fms kinase , suggesting that Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate may also target kinases.
Biochemical Pathways
Given that similar compounds have been found to inhibit kinases , it is possible that this compound could affect pathways regulated by these enzymes.
Result of Action
Based on the inhibitory effects of similar compounds on kinases , it can be inferred that this compound might alter cellular processes regulated by these enzymes.
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
ethyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-5-7-9(13-8)6(11)3-4-12-7/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAJNQSVNXHPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CC(=C2N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1403372.png)






![4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1403384.png)
![1-Oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1403387.png)

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)
![ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B1403390.png)
